2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide
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Overview
Description
2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a cyclopenta[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide typically involves the following steps:
Formation of the Cyclopenta[b]thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[b]thiophene ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide: Similar structure but with an oxo group instead of a hydroxy group.
Benzamide, N,N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(6-hydroxy-3,1-phenylene)]bis[3-amino]: Contains a benzamide structure with trifluoromethyl and hydroxy groups
Uniqueness
2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is unique due to its specific combination of trifluoromethyl and hydroxy groups attached to a cyclopenta[b]thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
2,2,2-Trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide is a compound with unique structural features that suggest potential biological activities. Its trifluoromethyl group and cyclopenta[b]thiophene moiety may contribute to its interaction with biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C9H8F3NO2S
- Molecular Weight : 251.23 g/mol
- CAS Number : 865659-06-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways .
The compound's mechanism of action may involve:
- Inhibition of Type III Secretion Systems (T3SS) : A study highlighted that certain derivatives can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. This suggests that this compound could potentially disrupt bacterial communication and pathogenicity .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against Escherichia coli.
- Method : The compound was tested at various concentrations to determine the Minimum Inhibitory Concentration (MIC).
- Results : The compound exhibited an MIC of 25 µg/mL, indicating potent antibacterial activity.
-
Toxicity Assessment :
- Objective : To assess cytotoxicity in human cell lines.
- Method : Cell viability assays (MTT assay) were conducted.
- Results : At concentrations below 50 µg/mL, the compound showed no significant cytotoxic effects on human fibroblast cells, suggesting a favorable safety profile for further development .
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H8F3NO2S |
Molecular Weight | 251.23 g/mol |
CAS Number | 865659-06-9 |
MIC against E. coli | 25 µg/mL |
Cytotoxicity (Human Cells) | Non-toxic at <50 µg/mL |
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5-6,14H,3H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRAZWPTPEPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)SC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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